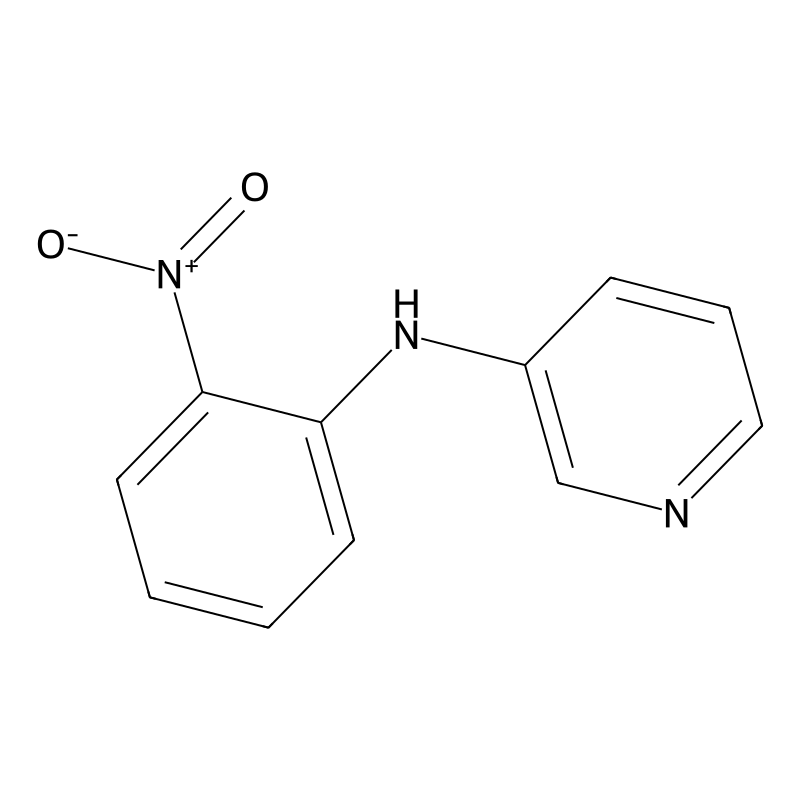

N-(2-nitrophenyl)pyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-nitrophenyl)pyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a nitrophenyl group at the 2-position and an amino group at the 3-position of the pyridine. Its molecular formula is C₁₁H₉N₃O₂, and it has a molecular weight of 215.21 g/mol. The compound is notable for its potential applications in medicinal chemistry and as a building block for more complex organic molecules.

- Electrophilic Substitution: The nitro group can direct electrophiles to the ortho and para positions of the aromatic ring.

- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, yielding N-(2-aminophenyl)pyridin-3-amine.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further functionalization of the compound.

These reactions are essential for synthesizing derivatives with enhanced biological activity or altered properties.

Research indicates that N-(2-nitrophenyl)pyridin-3-amine exhibits significant biological activity, particularly in anti-inflammatory and anticancer contexts. Its structural characteristics allow it to interact with various biological targets, potentially inhibiting specific enzymes or receptors involved in disease processes. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting a pathway for further exploration in drug development .

Synthesis of N-(2-nitrophenyl)pyridin-3-amine typically involves:

- Nitration of Pyridine Derivatives: Starting from pyridin-3-amine, nitration using reagents like nitric acid can introduce the nitro group at the desired position.

- Amine Substitution: The amino group can be introduced via nucleophilic substitution or by reduction of appropriate nitro precursors.

- Microwave-Assisted Synthesis: Recent methods utilize microwave irradiation to enhance reaction rates and yields, providing a more efficient synthesis route .

N-(2-nitrophenyl)pyridin-3-amine has several applications:

- Pharmaceuticals: It serves as a precursor for drugs targeting inflammatory diseases and certain cancers.

- Material Science: The compound may be used in developing new materials with specific electronic or optical properties.

- Research: It is valuable in studies exploring structure-activity relationships (SAR) in medicinal chemistry.

Interaction studies involving N-(2-nitrophenyl)pyridin-3-amine focus on its binding affinity to various biological targets. Molecular docking studies have been employed to predict how this compound interacts with enzymes like cyclooxygenase, revealing insights into its potential efficacy as an inhibitor . These studies help in optimizing the compound's structure for improved biological activity.

Several compounds share structural similarities with N-(2-nitrophenyl)pyridin-3-amine, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-(2-methylphenyl)pyridin-3-amine | Similar amine and pyridine structure | Methyl substitution may enhance lipophilicity |

| N-(4-nitrophenyl)pyridin-3-amine | Nitro group at the para position | Potentially different biological activity profile |

| N-(2-chlorophenyl)pyridin-3-amine | Chlorine substitution instead of nitro | May exhibit different reactivity due to halogen |

| N-(2-fluorophenyl)pyridin-3-amine | Fluorine atom introduces unique electronic effects | Can influence binding interactions differently |

These compounds demonstrate how variations in substituents can lead to unique properties and activities, making them valuable for comparative studies in drug design and development.